An In-depth Technical Guide to the Chemical Properties of N,N-Diethylpropionamide
An In-depth Technical Guide to the Chemical Properties of N,N-Diethylpropionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethylpropionamide (DEPA) is a tertiary amide with the chemical formula C₇H₁₅NO. It serves as a crucial intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the chemical and physical properties of N,N-Diethylpropionamide, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical reactivity. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and chemical relationships are visualized using diagrams.
Chemical and Physical Properties
N,N-Diethylpropionamide is a clear to pale yellow liquid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a detailed look at its physical, thermodynamic, and safety characteristics.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| CAS Number | 1114-51-8 | [1] |
| Appearance | Clear to pale yellow liquid | [1][3] |
| Boiling Point | 191 °C (at 760 mmHg) | [1] |
| 77 °C (at 12 mmHg) | [1][4] | |
| Density | 0.897 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.442 | [4] |
| Water Solubility | 19 g/L at 25 °C | [3] |
| Predicted pKa | -0.41 ± 0.70 | [3][4] |
Thermodynamic Properties
| Property | Value | Source(s) |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -10.08 kJ/mol (Joback Calculated) | [5] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -232.86 kJ/mol (Joback Calculated) | [5] |
Safety and Hazards
| Hazard Statement | Classification | Source(s) |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | [6] |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) | [6] |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) | [6] |
Experimental Protocols
Synthesis of N,N-Diethylpropionamide
A common method for the synthesis of N,N-Diethylpropionamide involves the acylation of diethylamine with propionyl chloride. A detailed experimental protocol based on a similar preparation is as follows:
Reaction Scheme:
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve diethylamine in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of propionyl chloride to the cooled diethylamine solution with continuous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
The reaction mixture will contain the product and diethylamine hydrochloride precipitate. Filter the mixture to remove the salt.
-
Wash the filtrate with a dilute aqueous acid solution (e.g., 5% HCl) to remove any unreacted diethylamine, followed by a wash with a dilute aqueous base solution (e.g., 5% NaHCO₃) to neutralize any remaining acid. Finally, wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure N,N-Diethylpropionamide.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of N,N-Diethylpropionamide, allowing for both qualitative and quantitative measurements. A typical method would involve a non-polar or medium-polarity capillary column and electron ionization (EI) mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups and the propionyl moiety.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon and the aliphatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum of N,N-Diethylpropionamide is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Spectroscopic Data
¹H NMR Spectrum
While a detailed spectrum with assigned chemical shifts and coupling constants was not explicitly found in the search results, a typical ¹H NMR spectrum of N,N-Diethylpropionamide in CDCl₃ would exhibit the following signals:
-
A triplet corresponding to the methyl protons of the propionyl group (CH₃-CH₂-C=O).
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Two overlapping triplets corresponding to the methyl protons of the two ethyl groups (CH₃-CH₂-N).
-
A quartet corresponding to the methylene protons of the propionyl group (CH₃-CH₂-C=O).
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Two overlapping quartets corresponding to the methylene protons of the two ethyl groups (CH₃-CH₂-N).
The complexity of the ethyl group signals arises from the restricted rotation around the amide bond, which can make the two ethyl groups magnetically non-equivalent.
¹³C NMR Spectrum
The ¹³C NMR spectrum of N,N-Diethylpropionamide would be expected to show the following peaks:
-
A peak in the range of 170-175 ppm for the carbonyl carbon (C=O).
-
Peaks for the methylene carbons of the ethyl groups (-CH₂-N).
-
A peak for the methylene carbon of the propionyl group (-CH₂-C=O).
-
Peaks for the methyl carbons of the ethyl groups (CH₃-CH₂-).
-
A peak for the methyl carbon of the propionyl group (CH₃-CH₂-).
Infrared (IR) Spectrum
The IR spectrum of N,N-Diethylpropionamide is dominated by a strong absorption band for the carbonyl group.
| Wavenumber (cm⁻¹) | Assignment |
| ~1640 | C=O stretching (amide) |
| ~2870-2970 | C-H stretching (aliphatic) |
| ~1460 | C-H bending (aliphatic) |
Mass Spectrum
The electron ionization (EI) mass spectrum of N,N-Diethylpropionamide shows a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern is characteristic of amides, with a prominent peak resulting from alpha-cleavage. The base peak is often observed at m/z 58, corresponding to the [CH₂=N(CH₂CH₃)]⁺ ion. Other significant fragments may be observed at m/z 100 ([M-C₂H₅]⁺) and m/z 72 ([M-C₃H₅O]⁺).[3][7]
Chemical Reactivity
N,N-Diethylpropionamide, as a tertiary amide, exhibits reactivity characteristic of this functional group. The presence of the carbonyl group and the nitrogen atom dictates its chemical behavior.
Hydrolysis
Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heat.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. Subsequent proton transfer and elimination of diethylamine (which is protonated to diethylammonium) yields propanoic acid.[8][9]
Base-Catalyzed Hydrolysis:
In basic hydrolysis, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then expels the diethylamide anion, which is a poor leaving group. This step is typically the rate-determining step and requires elevated temperatures. The diethylamide anion then deprotonates the newly formed carboxylic acid.[8][9]
Reduction
Tertiary amides can be reduced to the corresponding tertiary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reduction with LiAlH₄:
The mechanism involves the initial addition of a hydride ion to the carbonyl carbon. The resulting intermediate then eliminates an aluminate species to form an iminium ion, which is subsequently reduced by another equivalent of hydride to yield the tertiary amine.[1][5]
Applications
N,N-Diethylpropionamide is primarily used as a chemical intermediate in organic synthesis.[1] Its structure makes it a valuable building block for the introduction of the N,N-diethylpropionyl group into molecules. This is particularly relevant in the pharmaceutical industry for the synthesis of various drug candidates, including analgesics and anticonvulsants.[3] It also finds use in the materials science sector.[1]
Conclusion
This technical guide has provided a detailed overview of the chemical properties of N,N-Diethylpropionamide. The tabulated data on its physical, thermodynamic, and safety properties, along with detailed experimental protocols and spectroscopic information, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of its reactivity, particularly its hydrolysis and reduction, is essential for its effective utilization as a chemical intermediate in the synthesis of more complex molecules.
References
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- 2. N,N-Diethylpropionamide [webbook.nist.gov]
- 3. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. orgosolver.com [orgosolver.com]
- 6. N,N-Diethyl-2-chloropropionamide synthesis - chemicalbook [chemicalbook.com]
- 7. N,N-Diethylpropionamide | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
